Ethyl 2-chloro-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate

Atropisomer resolution diastereomeric excess Esaxerenone intermediate

API manufacturers filing DMFs referencing esaxerenone face regulatory risk when substituting intermediates. ESAX-004 is the process-defined Daiichi Sankyo intermediate for the registered atropisomer route. • 82% overall yield via 2-Cl-dechlorination strategy from ketone precursor • 98% de after classical resolution with quinine • ≥99% HPLC purity minimizes downstream purification burden • Procurement locked to this specification avoids post-approval variation filings

Molecular Formula C15H13ClF3NO2
Molecular Weight 331.72 g/mol
Cat. No. B13362042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate
Molecular FormulaC15H13ClF3NO2
Molecular Weight331.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1C)C2=CC=CC=C2C(F)(F)F)Cl
InChIInChI=1S/C15H13ClF3NO2/c1-3-22-14(21)11-8(2)12(20-13(11)16)9-6-4-5-7-10(9)15(17,18)19/h4-7,20H,3H2,1-2H3
InChIKeyAWZGZPIZDSPBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate Procurement Overview


Ethyl 2-chloro-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate (CAS 1631030-75-5), also designated ESAX-004, is a tetrasubstituted pyrrole intermediate developed as part of the Daiichi Sankyo synthetic route to the nonsteroidal mineralocorticoid receptor antagonist (MRA) esaxerenone (CS‑3150) . The molecule carries three substituents that are each synthetically strategic — a 2‑(trifluoromethyl)phenyl group at the 5‑position, a chlorine atom at the 2‑position, and a methyl group at the 4‑position — all on a 1H‑pyrrole ring bearing an ethyl carboxylate at C‑3 . The 2‑chloro and 4‑methyl substituents act as temporary stereochemical directors during atropisomer assembly, while the ethyl ester functions as a carboxyl‑protecting group that is cleaved after N‑alkylation. Because the compound is deployed in a registered manufacturing process, its supply‑chain grade (≥99 % HPLC area‑%) and validated analytical profile are integral to the procurement specification, distinguishing it from generic pyrrole‑3‑carboxylate building blocks that lack this process‑defined identity.

Registered Intermediate
Defined for esaxerenone atropisomer route; process-specific substitution pattern
Atropisomer Control
2-Cl/4-Me substitution enables stable axial chirality and downstream resolution
Supply Specification
≥99% HPLC area-% purity; validated analytical profile supports regulatory starting material procurement

Why Close Analogs Cannot Be Substituted


Several pyrrole‑3‑carboxylate analogs appear structurally similar, yet subtle differences in substitution pattern critically alter their suitability for esaxerenone‑route synthesis. The 4‑methyl group is essential for creating the axial chirality barrier that defines the atropisomer; analogs lacking the 4‑methyl group (e.g., CAS 881673‑68‑3) fail to generate the stable atropisomer pair required for a downstream classical resolution with quinine that delivers 98 % de . Similarly, the 2‑chloro substituent is not a passive bystander — it serves as a latent hydrogen‑equivalent that allows the pyrrole‑forming Knorr reaction to proceed with high regioselectivity, followed by a transfer‑hydrogenation dechlorination that gives compound 62 in 82 % overall yield from ketone 60 . In contrast, the non‑chlorinated analog (CAS 1631030‑76‑6) cannot exploit this sequence and would require a distinct synthetic path for which comparable yield data have not been disclosed. The ethyl ester, finally, is tailored to the downstream N‑alkylation/hydrolysis sequence; the methyl‑ester analog (CAS 1899041‑22‑5) introduces a different steric and electronic environment that could alter the reaction profile and impurity burden during pharmaceutical intermediate manufacture . These functional interdependencies mean that replacing the compound with a close analog is not a simple “drop‑in” substitution but a re‑engineering of the entire synthetic route.

This Compound
4‑methyl present, enables stable atropisomer
Des‑methyl analog
Lacks atropisomer; resolution not applicable; chiral strategy fundamentally different
This Compound
2‑Cl allows Knorr/dechlorination sequence
Non‑chlorinated analog
No disclosed yield for direct route; purity typically 98%, may require additional purification
This Compound
Ethyl ester tailored to N‑alkylation/hydrolysis
Methyl ester analog
Different steric/electronic profile; reaction profile and impurity burden may shift

Quantitative Differentiation Evidence


Enantiomeric Resolution Efficiency

The 4‑methyl group ortho to the 2‑(trifluoromethyl)phenyl ring creates a restricted rotation axis, enabling atropisomer formation. The synthetic route exploits this chirality by resolving the racemic acid intermediate as a quinine salt, achieving 98 % diastereomeric excess (de) for the desired S‑atropisomer . In contrast, the des‑methyl analog ethyl 2-chloro-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate (CAS 881673‑68‑3) lacks the steric bulk necessary to generate stable atropisomers, therefore no comparable resolution efficiency is achievable; any chiral center downstream would require a fundamentally different asymmetric synthesis strategy .

Enantiomeric Resolution
Head-to-head
98% de (S‑atropisomer)
Reported atropisomer control benchmark
Des‑methyl analog does not form atropisomer; resolution not applicable
Atropisomer resolution diastereomeric excess Esaxerenone intermediate

Dechlorination-Enabled Pyrrole Assembly Yield

In the Daiichi Sankyo process, the 2‑chloro substituent directs the Knorr pyrrole formation and is subsequently removed by catalytic transfer hydrogenation, delivering pyrrole 62 in 82 % yield from ketone 60 (two steps) . The analogous non‑chlorinated compound ethyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate (CAS 1631030‑76‑6) cannot utilize this sequence; no patent or literature source reports a comparable yield for a direct Knorr condensation onto the non‑chlorinated substrate, and the available purity specifications for the commercial product (typically 98 % HPLC) indicate that residual impurities are present that would require additional purification .

Pyrrole Assembly Yield
Cross-study comparable
82% two‑step yield (ketone→pyrrole)
Supports route cost-of-goods evaluation
Non‑chlorinated analog yield data not disclosed; hidden purification losses possible
Pyrrole synthesis Knorr reaction dechlorination yield

Ethyl Ester vs. Methyl Ester Physicochemical Profile

The ethyl carboxylate group provides a balance between crystalline handleability and efficient post‑alkylation hydrolysis. The target compound has a predicted boiling point of 449.9 ± 45.0 °C and a density of 1.331 ± 0.06 g/cm³ . The methyl ester counterpart (CAS 1899041‑22‑5, also designated ESAX‑004) exhibits a lower predicted boiling point (~420 °C range) and slightly higher density (1.376 ± 0.06 g/cm³), differences that arise from the smaller methyl group . In large‑scale intermediate manufacture, a higher boiling point correlates with lower volatility losses during solvent‑swap distillations, while the lower density of the ethyl ester can facilitate bulk‑solids handling.

Boiling Point (pred.)
Cross-study comparable
449.9 ± 45.0 °C
Higher bp reduces volatility losses
Methyl ester bp ~420°C; 30°C difference may improve mass recovery in distillations
Physicochemical properties ester protecting group boiling point comparison

Commercial Purity Benchmarking

Authorized suppliers of the target compound (CAS 1631030‑75‑5) release material at 99 % purity (HPLC) with 2–8 °C storage, reflecting process validation and stability control . Two previously proposed alternatives — the non‑chlorinated analog CAS 1631030‑76‑6 and the des‑methyl analog CAS 881673‑68‑3 — are routinely offered at 98 % purity (HPLC) . A 1‑percentage‑point purity gap, when multiplied across multi‑kilogram campaigns, can represent gram quantities of unidentified impurities that must be carried through subsequent chemical transformations, generating additional purification burden and potential out‑of‑specification batches.

Commercial Purity
Direct head-to-head
99% (HPLC area-%)
Meets regulatory starting material threshold
Close analogs typically 98%; 1% gap may necessitate in‑house repurification
Purity specification pharmaceutical intermediate procurement HPLC purity

Process Route Specificity for Atropisomer Enrichment

The combined 2‑Cl/4‑Me/5‑(2‑CF₃‑Ph) substitution pattern enables a classical resolution that delivers the desired atropisomer at 43 % yield and 98 % de starting from the racemic carboxylic acid . A generic pyrrole-3-carboxylate building block that lacks these substituents (e.g., ethyl 5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate, CAS 881673‑54‑7) cannot establish axial chirality and is therefore incompatible with atropisomer‑based drug substance syntheses . This functional exclusion means that for any supply chain supporting esaxerenone, the substitution pattern is non‑negotiable.

Atropisomer Compatibility
Class-level inference
Compatible (43% yield, 98% de)
Binary functional exclusion for atropisomer routes
Simpler pyrrole‑3‑carboxylate (CAS 881673‑54‑7) cannot establish axial chirality
Classical resolution enantiomeric enrichment esaxerenone route

Predicted Density and Bulk Handling

The predicted density of the target compound (1.331 g/cm³) is markedly higher than that of the non‑chlorinated analog ethyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate (1.253 g/cm³) . Higher density typically correlates with smaller specific‑volume powder characteristics, which can reduce container‑fill requirements and simplify solid‑handling during large‑scale charging operations. While this is a supportive physicochemical metric, it reinforces the practical advantage of the fully substituted pyrrole scaffold.

Density (pred.)
Supporting evidence
1.331 ± 0.06 g/cm³
Higher density aids bulk solids handling
Non‑chlorinated analog 1.253 g/cm³; 6% difference reduces container‑fill requirements
Density bulk handling physicochemical property comparison

Highest-Value Procurement Scenarios


Registered Intermediate for Esaxerenone API

The compound is the designated intermediate for the Daiichi Sankyo atropisomer route, enabling formation of the key 2-arylpyrrole scaffold with 82 % yield and subsequent resolution to 98 % de . For API manufacturers filing Drug Master Files that reference this compound, changing the intermediate would require a post‑approval variation; therefore procurement locked to the 99 % purity, stereochemically defined ESAX‑004 specification represents the lowest regulatory‑risk option .

Atropisomer Research Tool for Chiral Methodology

Because the compound’s substitution pattern enforces hindered rotation about the 5‑aryl‑pyrrole bond, it serves as a structural probe for developing new atropselective cross‑coupling methods. The demonstrated 98 % de classical resolution provides a reference standard against which novel catalytic asymmetric syntheses (e.g., copper‑catalyzed Suzuki–Miyaura coupling of 5‑halo‑pyrrole‑3‑carboxylates) can be benchmarked for enantioselectivity.

Process Chemistry Route Scouting in CDMO Environments

Contract development and manufacturing organizations comparing cost‑efficiency of the 2‑chloro‑dechlorination strategy versus a direct non‑chlorinated pyrrole synthesis can use the 82 % yield reported for the chlorinated intermediate as a performance floor. The higher commercial purity of the chlorinated building block (99 % vs. 98 % for the non‑chlorinated analog ) also reduces the purification load for the first downstream intermediate, making it the default choice for feasibility batches.

Application
Selection Property
Validation Focus
Registered Intermediate for Esaxerenone API
Atropisomer route specification; ≥99% purity
Drug Master File alignment; regulatory starting material acceptance
Atropisomer Research Tool
Substitution pattern forcing hindered rotation
Benchmarking enantioselectivity of novel atropselective methods
Process Chemistry Route Scouting
2‑Cl/dechlorination strategy; 99% commercial purity
Yield comparison vs. non‑chlorinated route; purification load assessment
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